Cas no 1692269-93-4 (2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride)

2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- 1H-Tetrazole-1-ethanesulfonyl chloride
- 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride
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- MDL: MFCD29984866
- インチ: 1S/C3H5ClN4O2S/c4-11(9,10)2-1-8-3-5-6-7-8/h3H,1-2H2
- InChIKey: ZQGCOASDPPIOQJ-UHFFFAOYSA-N
- ほほえんだ: N1(CCS(Cl)(=O)=O)C=NN=N1
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-291908-0.05g |
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride |
1692269-93-4 | 95% | 0.05g |
$188.0 | 2023-09-06 | |
Enamine | EN300-291908-2.5g |
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride |
1692269-93-4 | 95% | 2.5g |
$1594.0 | 2023-09-06 | |
Enamine | EN300-291908-0.25g |
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride |
1692269-93-4 | 95% | 0.25g |
$403.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611146-1g |
2-(1H-tetrazol-1-yl)ethane-1-sulfonyl chloride |
1692269-93-4 | 98% | 1g |
¥10035 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611146-10g |
2-(1H-tetrazol-1-yl)ethane-1-sulfonyl chloride |
1692269-93-4 | 98% | 10g |
¥32886 | 2023-04-15 | |
1PlusChem | 1P01B48T-100mg |
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride |
1692269-93-4 | 95% | 100mg |
$349.00 | 2025-03-19 | |
1PlusChem | 1P01B48T-250mg |
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride |
1692269-93-4 | 95% | 250mg |
$483.00 | 2025-03-19 | |
1PlusChem | 1P01B48T-1g |
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride |
1692269-93-4 | 95% | 1g |
$939.00 | 2025-03-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1611146-5g |
2-(1H-tetrazol-1-yl)ethane-1-sulfonyl chloride |
1692269-93-4 | 98% | 5g |
¥28308 | 2023-04-15 | |
Enamine | EN300-291908-0.1g |
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride |
1692269-93-4 | 95% | 0.1g |
$282.0 | 2023-09-06 |
2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chlorideに関する追加情報
2-(1H-1,2,3,4-Tetrazol-1-yl)ethane-1-sulfonyl chloride (CAS No. 1692269-93-4)
The compound 2-(1H-1,2,3,4-tetrazol-1-yl)ethane-1-sulfonyl chloride, identified by the CAS number 1692269-93-4, is a highly specialized chemical entity with significant applications in various fields of modern chemistry. This compound is notable for its unique structure, which combines a tetrazole ring system with a sulfonyl chloride functional group. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, is known for its stability and reactivity under specific conditions. The sulfonyl chloride group, on the other hand, is highly electrophilic and reactive, making it a valuable component in organic synthesis.
Recent advancements in chemical research have highlighted the potential of 2-(1H-tetrazolyl)ethane sulfonyl chloride as a versatile building block in the development of novel materials and pharmaceutical agents. Its ability to undergo nucleophilic substitution reactions has made it an attractive candidate for the synthesis of bioactive molecules. For instance, studies have demonstrated its utility in the preparation of tetrazole-based inhibitors for various enzyme targets, which are of great interest in drug discovery.
The synthesis of CAS No 1692269-93 typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. One common approach involves the reaction of 1H-tetrazole with an appropriate sulfonyl chloride precursor under specific conditions. The resulting product is then purified through techniques such as column chromatography or recrystallization to obtain the desired compound in its purest form.
In terms of physical properties, 2-(tetrazolyl)ethane sulfonyl chloride is characterized by its high melting point and low solubility in common organic solvents. These properties make it suitable for use in solid-phase synthesis techniques, where stability and ease of handling are critical factors. Additionally, its reactivity towards nucleophiles such as amines and hydroxides has been extensively studied, providing valuable insights into its potential applications in organic synthesis.
Recent studies have also explored the use of this compound in the development of advanced materials, particularly in the field of coordination chemistry. By incorporating tetrazole-containing ligands into metal complexes, researchers have been able to create materials with unique magnetic and electronic properties. These findings underscore the versatility of CAS No 1692269 as a key component in the design of functional materials.
In conclusion, 2-(1H-tetrazolyl)ethane sulfonyl chloride (CAS No 1692269-93-4) stands out as a valuable compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it an indispensable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new possibilities for this compound, its role in advancing chemical science is expected to grow significantly.
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